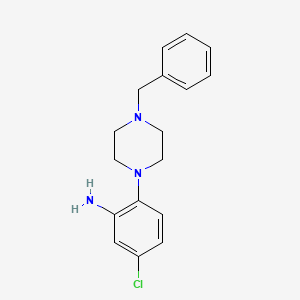
2-(4-Benzylpiperazin-1-yl)-5-chloroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzylpiperazin-1-yl)-5-chloroaniline is an organic compound that belongs to the class of piperazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline typically involves the reaction of 5-chloro-2-nitroaniline with 4-benzylpiperazine. The process begins with the reduction of 5-chloro-2-nitroaniline to 5-chloro-2-aminobenzene, followed by nucleophilic substitution with 4-benzylpiperazine under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow hydrogenation techniques, which offer a safer and more environmentally friendly approach compared to traditional batch processes. These methods ensure higher yields and purity of the final product .
化学反应分析
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-5-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Biological Activities
2-(4-Benzylpiperazin-1-yl)-5-chloroaniline exhibits various biological activities due to its interaction with multiple biological targets:
- Antimicrobial Activity : Research indicates that derivatives of this compound show significant antibacterial and antifungal properties. For example, compounds synthesized from it were screened for in vitro antimicrobial activity, demonstrating effectiveness comparable to established standards.
- Acetylcholinesterase Inhibition : A study highlighted its potential as an acetylcholinesterase inhibitor, with certain derivatives showing IC50 values lower than traditional inhibitors like donepezil .
- HIV Research : The compound's structural similarities to known CCR5 antagonists suggest potential applications in HIV treatment by inhibiting viral entry into host cells .
Case Studies and Experimental Findings
作用机制
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide
Uniqueness
2-(4-Benzylpiperazin-1-yl)-5-chloroaniline is unique due to its specific structural features, such as the presence of both a benzylpiperazine moiety and a chloroaniline group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
生物活性
2-(4-Benzylpiperazin-1-yl)-5-chloroaniline is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C17H20ClN3, and its molecular weight is approximately 303.81 g/mol. The structure includes a benzylpiperazine moiety linked to a chloroaniline, which contributes to its biological properties.
The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been studied for its potential as a drug candidate in several therapeutic areas, particularly in the modulation of neurotransmitter systems and enzyme inhibition.
Target Interactions
- Dopamine Receptors : The compound may act as a dopamine receptor modulator, influencing dopaminergic signaling pathways.
- Serotonin Receptors : It has potential activity at serotonin receptors, which could be relevant for mood disorders.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Biological Activity and Pharmacological Effects
Research has demonstrated various pharmacological effects associated with this compound:
Anticonvulsant Activity
In a study evaluating anticonvulsant activity, derivatives of piperazine compounds were synthesized and tested. The results indicated that certain derivatives exhibited protective effects in animal models against seizures induced by maximal electroshock (MES) tests. Notably:
- The compound showed significant activity at doses of 100 mg/kg and 300 mg/kg, with varying onset times based on lipophilicity .
Case Studies and Research Findings
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3/c18-15-6-7-17(16(19)12-15)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFBUBUZGUAMEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













